3-Hydroxylidocaine

Drug Metabolism CYP phenotyping in vitro ADME

Essential for labs distinguishing CYP1A2/3A4 hydroxylation from N-deethylation pathways. As a preferred target for extended equine lidocaine detection, this ≥98% pure standard ensures accurate LC-MS/MS calibration, enabling precise metabolic modeling and method validation for total conjugated metabolite quantitation.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 34604-55-2
Cat. No. B023898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxylidocaine
CAS34604-55-2
Synonyms2-(Diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide;  m-Hydroxylidocaine;  3-Hydroxy-ω-diethylamino-2,6-dimethylacetanilide; 
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C
InChIInChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)
InChIKeyPMGUCIDDSCRAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxylidocaine (CAS 34604-55-2) – A Distinct CYP1A2-Specific Metabolite Standard for Lidocaine Research and Analytical Method Development


3-Hydroxylidocaine (3-OH-LID, m-hydroxy lidocaine) is an aromatic hydroxylated metabolite of the local anesthetic and antiarrhythmic agent lidocaine [1]. Formed via oxidative metabolism primarily by cytochrome P450 (CYP) isoforms CYP1A2 and, to a lesser extent, CYP3A4, this compound serves as a critical biomarker for CYP1A2 activity and is widely employed as a reference standard in pharmacokinetic, drug-drug interaction, and forensic toxicology studies [2]. Its molecular formula is C14H22N2O2, with a molecular weight of 250.34 g/mol and a reported purity of ≥98% from reputable suppliers .

Why Lidocaine Metabolite Standards Cannot Be Interchanged: The Critical Distinction Between N-Deethylation and Aromatic Hydroxylation Pathways


The metabolic fate of lidocaine diverges along two primary enzymatic pathways: N-deethylation to produce monoethylglycinexylidide (MEGX) and aromatic hydroxylation to yield 3-hydroxylidocaine [1]. These pathways are catalyzed by distinct CYP isoforms with differing substrate specificities and inhibitor sensitivities. Critically, while both CYP1A2 and CYP3A4 can contribute to both reactions, the relative contribution of each isoform differs markedly between the two pathways [2]. This enzymatic divergence means that MEGX and 3-hydroxylidocaine are not interchangeable as probes of hepatic function or CYP activity. Furthermore, species-specific differences in metabolite profiles are profound: 3-hydroxylidocaine is a major metabolite in rats and sheep, yet in humans, it is a very minor product, with the major excreted metabolite being 4-hydroxyxylidine [3][4]. Consequently, substituting 3-hydroxylidocaine with another lidocaine metabolite standard, such as MEGX or 4-hydroxylidocaine, without rigorous validation will compromise the accuracy and interpretability of analytical and pharmacokinetic studies.

Quantitative Differentiation of 3-Hydroxylidocaine: A Comparative Evidence Guide for Scientific Procurement


Enzyme-Specific Formation: A Sensitive Probe for CYP1A2 Activity Distinct from MEGX

3-Hydroxylidocaine formation is preferentially catalyzed by CYP1A2, demonstrating a distinct sensitivity to isoform-specific inhibitors compared to MEGX. In a direct head-to-head comparison using human liver microsomes, the CYP1A2 inhibitor fluvoxamine potently inhibited 3-hydroxylation with an IC50 of 0.16 µM at a clinically relevant lidocaine concentration (5 µM). In stark contrast, the CYP3A4 inhibitors ketoconazole and erythromycin were far less potent against this pathway, with IC50 values of 13.9 µM and 9.9 µM, respectively [1].

Drug Metabolism CYP phenotyping in vitro ADME

Differential Enzyme Induction: Opposite Regulation of 3-Hydroxylidocaine vs. MEGX in Vivo

The in vivo formation of 3-hydroxylidocaine and MEGX is differentially regulated by enzyme induction. In a direct comparative study in rats, phenobarbital (PB) treatment significantly increased plasma concentrations of MEGX, the N-deethylated metabolite, but significantly decreased plasma concentrations of 3-hydroxylidocaine [1].

Pharmacokinetics Enzyme Induction in vivo Drug Metabolism

Distinct Pharmacokinetic Elimination Profile vs. Parent and Other Metabolites in Equine Model

In a comprehensive equine pharmacokinetic study following intravenous lidocaine administration, 3-hydroxylidocaine exhibited a unique elimination rate constant (Ke) that was substantially lower than that of the parent drug lidocaine and its N-deethylated metabolite, MEGX [1].

Veterinary Pharmacology Pharmacokinetic Modeling Equine Medicine

Conjugated vs. Unconjugated Status: A Key Difference from MEGX in Biological Samples

In equine plasma, 3-hydroxylidocaine and its positional isomer 4-hydroxylidocaine are present primarily in conjugated forms (e.g., glucuronides), whereas lidocaine and its N-deethylated metabolite MEGX circulate primarily in the unconjugated form [1].

Bioanalysis Sample Preparation LC-MS/MS

Regulatory-Grade Analytical Reference Standard for ANDA and QC Applications

3'-Hydroxy Lidocaine is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) related to lidocaine [1]. In contrast, 4-Hydroxylidocaine, while also available as a standard, is a positional isomer with distinct chromatographic retention time and mass spectral fragmentation [2].

Analytical Chemistry Regulatory Compliance Quality Control

Species-Dependent Major vs. Minor Metabolite Status

The quantitative importance of 3-hydroxylidocaine is highly species-dependent. It is reported as a major metabolite of lidocaine in rats and sheep . In contrast, in humans, 3-hydroxylidocaine is a very minor product, with the major excreted metabolite being 4-hydroxyxylidine [1].

Comparative Metabolism Toxicology Species Differences

Evidence-Based Application Scenarios for 3-Hydroxylidocaine (CAS 34604-55-2)


In Vitro CYP1A2 Phenotyping and Drug-Drug Interaction (DDI) Studies

Employ 3-hydroxylidocaine as a specific probe substrate metabolite to assess CYP1A2 activity in human liver microsomes or recombinant CYP systems. Its formation is potently and selectively inhibited by the CYP1A2 inhibitor fluvoxamine (IC50 0.16 µM at 5 µM lidocaine), providing a robust assay for evaluating the CYP1A2 inhibitory potential of new chemical entities [1]. This is a superior approach compared to using MEGX, which is co-catalyzed to a greater extent by CYP3A4, thereby reducing assay specificity.

Analytical Reference Standard for LC-MS/MS Method Development and Validation in Bioanalysis

Utilize high-purity (≥98%) 3-hydroxylidocaine as a certified reference standard for developing and validating quantitative LC-MS/MS methods for lidocaine and its metabolites in biological matrices (e.g., plasma, urine) . This is essential for accurate quantification, particularly given that 3-hydroxylidocaine requires an enzymatic deconjugation step for total drug measurement, a key methodological distinction from the analysis of MEGX [2].

Pharmacokinetic Modeling and Toxicological Assessment in Preclinical Species (Rat, Sheep, Equine)

Incorporate 3-hydroxylidocaine as a key analyte in pharmacokinetic studies in species where it is a major circulating metabolite, such as rats, sheep, and horses [3]. Its distinct elimination rate constant (Ke) and conjugation profile, as characterized in equine models (median Ke 1.25 hr⁻¹), are necessary for building accurate compartmental models and interpreting toxicokinetic data [2].

Quality Control (QC) and Regulatory Compliance for Lidocaine ANDA Filings

Use 3'-Hydroxy Lidocaine as a fully characterized reference standard for method validation (AMV) and quality control release testing of lidocaine active pharmaceutical ingredient (API) and finished drug products [4]. Its traceability to pharmacopeial standards (USP/EP) supports Abbreviated New Drug Application (ANDA) submissions, ensuring compliance with regulatory guidelines for impurity and metabolite profiling.

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